Cas no 147-85-3 (L-Proline)

L-プロリンは天然に存在する非必須アミノ酸の一種で、分子式C₅H₉NO₂で表される。特に二次構造形成に寄与する特徴的な環状構造(ピロリジン環)を有し、タンパク質の構造安定化や酵素反応の触媒部位として重要な役割を果たす。生化学的にはコラーゲン合成や抗酸化防御機構に関与し、医薬品中間体や不斉合成の有機触媒としても広く利用される。高い水溶性と立体選択性を示し、温和な反応条件下で効率的なキラル補助剤として機能する。また、細胞培養培地の添加剤や化粧品原料としての応用も報告されている。結晶性が良好で保管安定性に優れ、工業的生産プロセスが確立されている点が特長である。

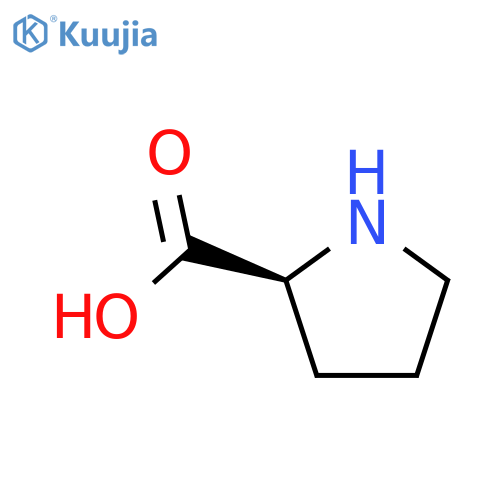

L-Proline structure

商品名:L-Proline

L-Proline 化学的及び物理的性質

名前と識別子

-

- L-Proline

- 2-pyrrolidinecarboxylic acid

- FEMA 3319

- H-L-PRO-OH

- H-PRO-OH

- H-PYRD(2)-OH

- L-2-PYRROLIDINECARBOXYLIC ACID

- L-PRO

- L-PYRROLIDINE-2-CARBOXYLIC ACID

- PRO

- PROLINE

- PROLINE, L-

- (S)-(-)-PROLINE

- (S)-(-)-PYRROLIDINE-2-CARBOXYLIC ACID

- (S)-PYRROLIDINE-2-CARBOXYLIC ACID

- (2S)-Pyrrolidin-2-carbonsαure

- (s)-2-pyrrolidinecarboxylicaci

- (s)-2-pyrrolidinecarboxylicacid

- (S)-Prolin

- L-(-)-Proline

- PROLINE, L-(P)

- PROLINE, L-(RG)

- Pyrrolidine-2-carboxylic acid

- (S)-Pyrrolidine-2-carboxylic acid,L-Proline

- BYL719

- L(-)-Proline

- pyrrolidine-2-carbonic acid

- QCR-1

- [ "" ]

- ccc(u)

- cb1707

- l-prolin

- L-Pro-OH

- NSC 46703

- 湖北L-脯氨酸生产厂家

- (2S)-pyrrolidine-2-carboxylic acid

- (-)-Proline

- (-)-(S)-Proline

- Prolinum

- (S)-2-Pyrrolidinecarboxylic acid

- prolina

- (-)-2-Pyrrolidinecarboxylic acid

- L-alpha-Pyrrolidinecarboxylic acid

- Prolinum [Latin]

- Prolina [Spanish]

- (S)-Proline

- Proline (VAN)

- (S)-2-Carboxypyrrolidine

- Proline [USAN:INN]

- (L)-PROLINE

- 2-Pyrrolidinecarboxy

- DPR

- Hpro

- (R)-pyrrolidine-2-carboxylic acid

- D-Prolin

- (2R)-pyrrolidine-2-carboxylic acid

- D-proline

- DL-Proline

- P

- Prolin

- (R)-2-Carboxypyrrolidine

- SCHEMBL7792

- (S) -pyrrolidine-2-carboxylic acid

- L-PROLINE [FCC]

- (S)-(-)-PROLIN

- PROLINE [USP MONOGRAPH]

- (S)-2-Pyrralidinecarboxylate

- PROLINE [WHO-DD]

- 2-Pyrrolidinecarboxylate

- 37159-97-0

- BCP25292

- UNII-9DLQ4CIU6V

- PROLINE [VANDF]

- NS00074201

- bmse000047

- PROLINE [MI]

- prol

- NSC-46703

- (S)-2-Pyrralidinecarboxylic acid

- A01B5B63-CC3D-4796-A7B4-C2DE26A6FA93

- NCGC00097126-01

- Proline, European Pharmacopoeia (EP) Reference Standard

- Q20035886

- 9DLQ4CIU6V

- 147-85-3

- PROLINE (USP MONOGRAPH)

- PROLINE [HSDB]

- Flavor and Extract Manufacturers' Association No. 3319

- s5629

- Proline (USP)

- EINECS 205-702-2

- Prolinum (Latin)

- DB00172

- L-Proline, certified reference material, TraceCERT(R)

- CCG-214709

- PROLINE [MART.]

- BDBM50000100

- Pharmakon1600-01301007

- P17692

- pyrrolidine-2-(S)-carboxylic acid

- pyrrolidin-2-(S)-carboxylic acid

- M02947

- racemic proline

- NCGC00014017-02

- NCGC00014017-03

- L-Proline, BioUltra, >=99.5% (NT)

- C00148

- MFCD00064318

- L-Proline, United States Pharmacopeia (USP) Reference Standard

- GTPL3314

- CHEMBL54922

- AC-11190

- (S)-(-)-Pyrrolidine-2-carboxylate

- PROLINE (EP MONOGRAPH)

- Carboxypyrrolidine

- AKOS010372120

- H-Pro

- HY-Y0252

- (-)-2-Pyrrolidinecarboxylate

- Proline, (S)-pyrrolidine-2-carboxylic acid, (-)-2-Pyrrolidinecarboxylic acid, (-)-Proline, (S)-(-)-Proline, (S)-2-Carboxypyrrolidine, (S)-2-Pyrrolidinecarboxylic acid, (S)-Proline, 2-Pyrrolidinecarboxylic acid, Carboxypyrrolidine, L-(-)-Proline, L-Pyrrolidine-2-carboxylic acid, L-alpha-Pyrrolidinecarboxylic acid, NSC 46703

- 2-Pyrrolidinecarboxylic acid, (S)-

- (-)-Proline (S)-2-Carboxypyrrolidine

- L-Proline, 99%, FCC, FG

- L-Proline, from non-animal source, meets EP, USP testing specifications, suitable for cell culture

- P0481

- NCGC00014017

- L-Proline, SAJ special grade, >=99.0%

- L-Proline,(S)

- FEMA Number 3319

- bmse000947

- FEMA No. 3319

- DB-029981

- L-Proline, >=99.0% (NT)

- L-PROLINE [USP-RS]

- PROLINE [INN]

- F0001-2348

- (2S)-2-carboxypyrrolidine

- D00035

- AS-10803

- HSDB 1210

- CS-W019861

- L-PROLINE [FHFI]

- PRO (IUPAC abbreviation)

- (2S)-proline

- 4305-67-3

- (S)-2-Pyrrolidinecarboxylate

- DTXCID3024021

- Q-201327

- EC 205-702-2

- s-proline

- 3h-l-proline

- PROLINE [USAN]

- L-Proline (JP18)

- (2S)-pyrrolidin-1-ium-2-carboxylate

- L-Proline, Vetec(TM) reagent grade, >=99%

- Proline (L-Proline)

- PROLINE [II]

- L-Proline, labeled with carbon-14

- BRD-K01666412-001-02-0

- Pro-OH

- PROLINE (II)

- L-PROLINE [JAN]

- DTXSID5044021

- NSC-760114

- rac-proline

- PROLINE [EP MONOGRAPH]

- AKOS015856025

- L-Proline, ReagentPlus(R), >=99% (HPLC)

- CHEBI:17203

- AI3-26710

- NSC46703

- NSC760114

- PROLINE (MART.)

- L-Proline, Vetec(TM), 98.5-101.5%

- L-(2,3-3H)Proline

- L-Proline, Pharmaceutical Secondary Standard; Certified Reference Material

- Z756429958

- EN300-52624

- CB 1707

- 205-702-2

- HY-Y0252R

- FP02713

- L-Proline (Standard)

-

- MDL: MFCD00064318

- インチ: 1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

- InChIKey: ONIBWKKTOPOVIA-BYPYZUCNSA-N

- ほほえんだ: O([H])C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1[H])=O

- BRN: 80810

計算された属性

- せいみつぶんしりょう: 115.063329g/mol

- ひょうめんでんか: 0

- XLogP3: -2.5

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 115.063329g/mol

- 単一同位体質量: 115.063329g/mol

- 水素結合トポロジー分子極性表面積: 49.3Ų

- 重原子数: 8

- 複雑さ: 103

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- ぶんしりょう: 115.13

じっけんとくせい

- におい: Odorless

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

- Dissociation Constants: pK1 = 1.99 /carboxylic/; pK2 = 10.60 /amine/

- Taste: Sweet

- 色と性状: Powder

- 密度みつど: 1.35

- ゆうかいてん: 228 °C (dec.) (lit.)

- ふってん: 252.2°C at 760 mmHg

- フラッシュポイント: 106.3 °C

- 屈折率: -85 ° (C=4, H2O)

- PH値: 6.0-7.0 (25℃, 1M in H2O)

- ようかいど: H2O: 50 mg/mL

- すいようせい: 解体

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 49.33000

- LogP: 0.15180

- におい: Odorless

- かんど: Hygroscopic

- ようかいせい: 水とエタノールに可溶であり、ブタノールとエーテルに不溶である。

- 光学活性: [α]20/D −85.0±1.0°, c = 5% in H2O

- じょうきあつ: 3.02X10-8 mm Hg at 25 °C (est)

- 酸性度係数(pKa): 1.95, 10.64(at 25℃)

- FEMA: 3319

- マーカー: 7780

- ひせんこうど: -85.5 º (c=4, H2O)

L-Proline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S24/25

- 福カードFコード:3-10

- RTECS番号:TW3584000

-

危険物標識:

- TSCA:Yes

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

L-Proline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

L-Proline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 132204-25G |

L-Proline, 99% |

147-85-3 | 99% | 25G |

¥ 95 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 132204-100G |

L-Proline, 99% |

147-85-3 | 99% | 100G |

¥ 290 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3522-100mg |

L-Proline |

147-85-3 | 98% | 100mg |

$20 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096501-500g |

L-Proline |

147-85-3 | 99% | 500g |

¥284 | 2023-09-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0481-25G |

L-Proline |

147-85-3 | >99.0%(T)(HPLC) | 25g |

¥200.00 | 2024-04-17 | |

| MedChemExpress | HY-Y0252-10mM*1mLinWater |

L-Proline |

147-85-3 | 99.98% | 10mM*1mLinWater |

¥500 | 2023-07-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93693-100MG |

147-85-3 | 100MG |

¥1627.11 | 2023-01-15 | |||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10199-25g |

L-Proline, 99% |

147-85-3 | 99% | 25g |

¥317.00 | 2023-03-01 | |

| ChemFaces | CFN99612-20mg |

Proline |

147-85-3 | >=98% | 20mg |

$30 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-397196-25g |

L-Proline, |

147-85-3 | ≥99% | 25g |

¥271.00 | 2023-09-05 |

L-Proline サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:147-85-3)Proline

注文番号:TB00795

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:56

価格 ($):price inquiry

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:147-85-3)Proline

注文番号:CRN1014

在庫ステータス:in Stock

はかる:20mg

清らかである:98%

最終更新された価格情報:Tuesday, 2 April 2024 16:53

価格 ($):30

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:147-85-3)L-Proline

注文番号:LE19034

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:147-85-3)L-Proline

注文番号:LE6865

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

L-Proline 関連文献

-

M. Ferré,R. Pleixats,M. Wong Chi Man,X. Catto?n Green Chem. 2016 18 881

-

Zahraa S. Al-Taie,Simon R. Anetts,Jeppe Christensen,Simon J. Coles,Peter N. Horton,Daniel M. Evans,Leigh F. Jones,Frank F. J. de Kleijne,Shaun M. Ledbetter,Yassin T. H. Mehdar,Patrick J. Murphy,Jack A. Wilson RSC Adv. 2020 10 22397

-

Petra ?tefani?,Zvone Simon?i?,Matej Breznik,Janez Plavec,Marko Anderluh,Elisabeth Addicks,Athanassios Giannis,Danijel Kikelj Org. Biomol. Chem. 2004 2 1511

-

Madleen Busse,Emily Border,Peter C. Junk,Richard L. Ferrero,Philip C. Andrews Dalton Trans. 2014 43 17980

-

José G. Hernández,Eusebio Juaristi Chem. Commun. 2012 48 5396

147-85-3 (L-Proline) 関連製品

- 103201-78-1((2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid)

- 609-36-9(pyrrolidine-2-carboxylic acid)

- 51-35-4(L-Hydroxyproline)

- 1723-00-8((2R)-piperidine-2-carboxylic acid)

- 4043-87-2(DL-Pipecolinic acid)

- 74-79-3(L-Arginine)

- 344-25-2(D-Proline)

- 535-75-1(Pipecolic acid)

- 471-87-4(Stachydrine)

- 73-32-5(L-Isoleucine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:147-85-3)L-Proline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:147-85-3)L-脯氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ